2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide
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Description
Scientific Research Applications
Radioligand Development for PET Imaging
One significant application of derivatives similar to the compound is in the development of novel radioligands for positron emission tomography (PET) imaging. For instance, compounds have been synthesized for imaging metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, showing high in vitro binding affinity and allowing for the visualization of mGluR1 distribution through PET imaging. These studies suggest potential applications in neurological research and the development of diagnostic tools for brain disorders (Fujinaga et al., 2012).
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists
Another application is the discovery of compounds as potent mGluR1 antagonists, demonstrating excellent subtype selectivity and promising pharmacokinetic profiles. These findings indicate the potential for these compounds in elucidating mGluR1 functions in humans and suggest their utility in developing therapeutic agents for disorders associated with this receptor (Satoh et al., 2009).
Synthesis and Bioactivity of Derivatives
The compound and its derivatives have been involved in synthesis research aiming to explore their bioactivity. For example, the synthesis and bioactivity of 2-benzoyl pyrimidine derivatives have been studied, revealing their potential fungicidal activities. Such studies contribute to the development of new agricultural chemicals and highlight the compound's role in advancing chemical synthesis and drug discovery (Lü et al., 2015).
Novel Synthesis Methods
Research has also focused on developing new synthesis methods for compounds with similar structures, enhancing efficiency and potential for large-scale production. For example, the integrated flow and microwave approach to synthesizing protein kinase inhibitors showcases innovative methodologies that reduce synthesis steps and improve yield, demonstrating the compound's role in facilitating advancements in chemical synthesis technologies (Russell et al., 2015).
Antiproliferative Activities and Molecular Docking Studies
Furthermore, compounds of similar structure have been synthesized and analyzed for their antiproliferative activities against various cancer cell lines. These studies include detailed molecular docking analyses to understand the interaction mechanisms with biological targets, contributing to the development of new anticancer agents (Huang et al., 2020).
Properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c1-20(2)12-6-7-17-11(19-12)8-18-14(21)13-9(15)4-3-5-10(13)16/h3-7H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTJTBNXRXYPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.